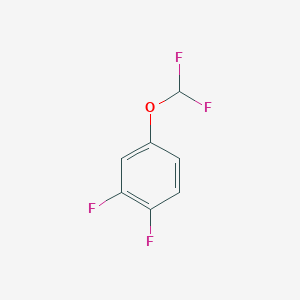

4-(Difluoromethoxy)-1,2-difluorobenzene

Descripción general

Descripción

4-(Difluoromethoxy)-1,2-difluorobenzene is an organic compound characterized by the presence of two fluorine atoms and a difluoromethoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, followed by further reactions to introduce the difluoromethoxy group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Difluoromethoxy)-1,2-difluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide (KOH) and potassium hydrogen fluoride (KHF2) for difluoromethylation reactions . Reaction conditions often involve weakly acidic or basic environments to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation reactions can yield difluoromethylated derivatives with various functional groups attached to the benzene ring .

Aplicaciones Científicas De Investigación

Pharmaceuticals

4-(Difluoromethoxy)-1,2-difluorobenzene is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. The presence of fluorine enhances metabolic stability and bioavailability, making it a valuable component in drug design. Notable applications include:

- Antimicrobial Agents : Research indicates that compounds containing fluorinated groups exhibit enhanced antimicrobial properties. For instance, derivatives of this compound are being explored for their potential in treating bacterial infections due to their ability to inhibit enzyme activity critical for bacterial survival.

- Fluorinated Drug Candidates : The incorporation of fluorine into drug candidates has been shown to improve their pharmacokinetic profiles. Studies highlight the synthesis of fluorinated analogs of existing drugs that demonstrate increased efficacy and reduced side effects .

Agrochemicals

In agrochemical development, this compound serves as a key building block for herbicides and insecticides. Its unique electronic properties allow it to interact effectively with biological targets in pests:

- Insecticide Development : The compound's structure facilitates the design of insecticides that disrupt essential metabolic pathways in pests. For example, preliminary studies have shown promising results in the inhibition of specific enzymes crucial for pest survival.

- Herbicide Formulation : The compound is also being investigated for its potential use in herbicide formulations aimed at controlling weed growth while minimizing environmental impact .

Materials Science

The unique properties of this compound make it suitable for advanced materials applications:

- Liquid Crystals : Research into liquid crystal displays (LCDs) has identified fluorinated compounds as beneficial due to their improved thermal stability and electro-optical properties. This compound can be used to synthesize liquid crystal materials that exhibit enhanced performance characteristics .

- Polymer Synthesis : The compound can act as a monomer in the production of fluorinated polymers, which are known for their chemical resistance and thermal stability. These polymers find applications in various industries, including electronics and coatings .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents, fluorinated drug candidates | Enhanced metabolic stability and bioavailability |

| Agrochemicals | Insecticides, herbicides | Targeted action on pests with reduced toxicity |

| Materials Science | Liquid crystals, polymer synthesis | Improved thermal stability and performance |

Case Studies

- Pharmaceutical Development : A study published in Organo-Fluorine Chemical Science detailed the synthesis of a novel antimicrobial agent derived from this compound. This agent demonstrated significant activity against resistant strains of bacteria due to its ability to inhibit bacterial enzyme function effectively .

- Agrochemical Innovation : Research presented at an agricultural chemistry conference highlighted the development of a new herbicide based on this compound. Field trials showed a marked reduction in weed populations with minimal impact on non-target species .

- Material Properties Analysis : A recent publication discussed the use of fluorinated polymers synthesized from this compound in photovoltaic cells. The study found that these polymers exhibited superior charge mobility compared to non-fluorinated counterparts, leading to improved energy conversion efficiencies .

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethoxy)-1,2-difluorobenzene involves its interaction with molecular targets through its electron-withdrawing fluorine atoms and difluoromethoxy group. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions further contributes to its mechanism of action .

Comparación Con Compuestos Similares

Similar Compounds

4-(Difluoromethoxy)aniline: This compound shares the difluoromethoxy group but differs in the presence of an amino group instead of additional fluorine atoms.

Difluoromethoxylated Ketones: These compounds contain the difluoromethoxy group attached to a ketone, offering different reactivity and applications compared to 4-(Difluoromethoxy)-1,2-difluorobenzene.

Uniqueness

This compound is unique due to the combination of difluoromethoxy and multiple fluorine atoms on a single benzene ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in synthetic chemistry and drug development .

Actividad Biológica

Overview

4-(Difluoromethoxy)-1,2-difluorobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's structure includes two fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological interactions.

- Molecular Formula : C7H6F4O

- Molecular Weight : 178.12 g/mol

- CAS Number : 1226153-51-0

The presence of multiple fluorine atoms typically enhances the lipophilicity of compounds, which can affect their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethoxy group enhances hydrogen bonding capabilities, potentially increasing binding affinity to enzymes and receptors involved in metabolic pathways.

Anticancer Properties

Recent studies have indicated that fluorinated compounds can exhibit significant anticancer properties. For instance, research on similar fluorinated derivatives has shown their effectiveness in inhibiting glycolysis in cancer cells, particularly glioblastoma multiforme (GBM). These compounds demonstrated lower IC50 values compared to traditional agents like 2-deoxy-D-glucose (2-DG), indicating higher potency in disrupting cancer cell metabolism under hypoxic conditions .

Antimicrobial Activity

Fluorinated compounds are also being explored for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

- Fluorinated Derivatives in Cancer Therapy :

-

Antimicrobial Screening :

- In vitro assays have been conducted to assess the antimicrobial efficacy of various fluorinated compounds, including this compound. Results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | C7H6F4O | TBD | Anticancer and antimicrobial properties |

| 2-Deoxy-D-glucose (2-DG) | C6H12O6 | 150 | Glycolysis inhibitor |

| Trifluoromethylbenzene | C7H5F3 | TBD | Various biological activities |

Propiedades

IUPAC Name |

4-(difluoromethoxy)-1,2-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMMHLSNTMLHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.